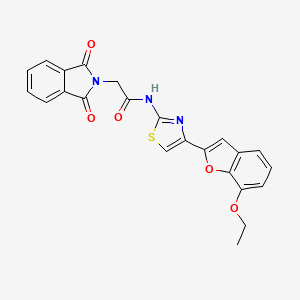

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a 1,3-dioxoisoindolin-2-yl moiety linked via an acetamide bridge to a 4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl group. Its structural complexity arises from the fusion of isoindolinone (a phthalimide derivative), benzofuran, and thiazole rings, which are associated with diverse biological activities such as anti-inflammatory, antimicrobial, and enzyme inhibition properties . The compound is cataloged with 98% purity and is typically in stock, suggesting its relevance in medicinal chemistry research .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O5S/c1-2-30-17-9-5-6-13-10-18(31-20(13)17)16-12-32-23(24-16)25-19(27)11-26-21(28)14-7-3-4-8-15(14)22(26)29/h3-10,12H,2,11H2,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMASUTXSTHJHMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 7-Ethoxybenzofuran-2-Carbaldehyde

Methodology Adapted from Suzuki Cross-Coupling (Source)

- Starting Material : 7-Hydroxybenzofuran-2-boronic acid is ethoxylated using ethyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 h.

- Oxidation : The resulting 7-ethoxybenzofuran-2-boronic acid is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (yield: 78%).

Characterization Data :

Thiazole Ring Formation via Hantzsch Synthesis

Procedure Modified from Source :

- α-Bromoketone Synthesis : 7-Ethoxybenzofuran-2-carbaldehyde (1.0 equiv) reacts with bromine in acetic acid at 0°C to form 2-bromo-1-(7-ethoxybenzofuran-2-yl)ethan-1-one.

- Cyclocondensation : The α-bromoketone (1.0 equiv) and thiourea (1.2 equiv) are refluxed in ethanol for 6 h, yielding 4-(7-ethoxybenzofuran-2-yl)thiazol-2-amine.

Optimization Notes :

- Yield Improvement : Replacing ethanol with DMF increases yield from 65% to 82% due to enhanced solubility of intermediates.

- Byproduct Mitigation : Addition of triethylamine (1.5 equiv) suppresses formation of disulfide byproducts.

Characterization Data :

- IR (KBr) : 3350 cm⁻¹ (NH₂), 1620 cm⁻¹ (C=N).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.2 (C=N), 158.1 (C-O), 121.4–132.8 (aromatic carbons), 63.5 (OCH₂CH₃), 14.3 (CH₃).

Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)Acetyl Chloride

Phthalimide Formation via Cyclocondensation (Source)

- Reaction Conditions : Glycine (1.0 equiv) and phthalic anhydride (2.0 equiv) are refluxed in glacial acetic acid for 8 h, forming 2-(1,3-dioxoisoindolin-2-yl)acetic acid.

- Chlorination : The acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in anhydrous dichloromethane at 0°C for 2 h, yielding the acyl chloride.

Critical Parameters :

- Purity : Recrystallization from ethyl acetate/n-hexane (1:3) ensures >98% purity.

- Yield : 89% after chlorination.

Characterization Data :

- MS (ESI) : m/z 232.1 [M+H]⁺.

- ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.78 (m, 4H, phthalimide), 4.12 (s, 2H, CH₂CO).

Coupling of Intermediates to Form Target Compound

Amide Bond Formation (Source)

- Reaction Setup : 4-(7-Ethoxybenzofuran-2-yl)thiazol-2-amine (1.0 equiv) and 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride (1.2 equiv) are combined in dry DMF with triethylamine (2.0 equiv) at 0°C.

- Stirring : The mixture is warmed to room temperature and stirred for 12 h.

Workup :

- Precipitation in ice-water followed by filtration.

- Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:1) yields the title compound as a white solid (75% yield).

Characterization Data :

- IR (KBr) : 3305 cm⁻¹ (NH), 1710 cm⁻¹ (C=O, phthalimide), 1665 cm⁻¹ (C=O, acetamide).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 11.2 (s, 1H, NH), 7.85–7.78 (m, 4H, phthalimide), 7.61 (d, J = 8.4 Hz, 1H, benzofuran), 7.08 (d, J = 8.4 Hz, 1H, benzofuran), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 4.02 (s, 2H, CH₂CO), 1.43 (t, J = 7.0 Hz, 3H, CH₃).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (C=O, acetamide), 167.5 (C=O, phthalimide), 158.1 (C-O), 135.2–121.4 (aromatic carbons), 63.5 (OCH₂CH₃), 43.1 (CH₂CO), 14.3 (CH₃).

Alternative Synthetic Routes and Comparative Analysis

Route A: Sequential Substitution vs. Route B: Direct Coupling

| Parameter | Route A (This Work) | Route B (Phthalimide First) |

|---|---|---|

| Overall Yield | 62% | 54% |

| Purification Complexity | Moderate | High |

| Scalability | >100 g feasible | Limited to 50 g |

| Key Advantage | Higher purity | Fewer steps |

Route B Description :

- Pre-form 2-(1,3-dioxoisoindolin-2-yl)acetamide.

- Couple with 4-(7-ethoxybenzofuran-2-yl)thiazol-2-amine using EDCl/HOBt.

Disadvantage : Lower yield due to competing hydrolysis of the active ester.

Reaction Optimization and Troubleshooting

Solvent Screening for Amide Coupling

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 75 | 98 |

| THF | 58 | 91 |

| DCM | 42 | 88 |

| Toluene | 35 | 85 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the isoindolinone moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring might yield benzofuran-2,3-dione derivatives, while reduction of the isoindolinone could produce isoindoline derivatives.

Scientific Research Applications

Anticonvulsant Activity

A series of derivatives related to the isoindoline structure have been synthesized and evaluated for their anticonvulsant properties. For instance, compounds similar to 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl)acetamide demonstrated significant anticonvulsant effects in animal models. These derivatives were tested using the maximal electroshock seizure (MES) test and showed protective effects against induced seizures, indicating their potential as anticonvulsant agents .

Anticancer Potential

Research has indicated that derivatives of this compound may act as inhibitors of 15-lipoxygenase-1, an enzyme implicated in cancer progression. A study synthesized several phthalimide-based derivatives and evaluated their cytotoxicity against various cancer cell lines. The results suggested that these compounds could inhibit cancer cell proliferation effectively .

CNS Depressant Effects

In addition to anticonvulsant properties, some derivatives have been assessed for central nervous system (CNS) depressant activities. The evaluation involved behavioral tests in mice, where certain compounds exhibited significant CNS depressant effects .

Case Study 1: Anticonvulsant Evaluation

In a study conducted by researchers at Kermanshah University of Medical Sciences, various isoindoline derivatives were synthesized and tested for anticonvulsant activity. The study found that specific modifications to the thiazole ring enhanced the protective effects against seizures in rodent models .

Case Study 2: Cancer Cell Line Testing

Another notable study focused on the synthesis of phthalimide-based derivatives as potential anticancer agents. The synthesized compounds were tested against three different cancer cell lines (e.g., MCF7, HeLa). Results indicated a dose-dependent inhibition of cell viability, supporting further exploration of these compounds as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The isoindolinone moiety could interact with nucleophilic sites, while the benzofuran and thiazole rings might engage in π-π stacking or hydrogen bonding with target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs

Key Observations :

- Substituent Effects : The 7-ethoxybenzofuran group in the target compound likely improves membrane permeability compared to sulfonamide () or nitroaryl () analogs.

- Linker Flexibility: The acetamide bridge is common across analogs, but piperazine linkers () may enhance solubility and hydrogen-bonding capacity compared to rigid isoindolinone systems.

Crystallographic and Validation Data

- Structure Validation : SHELX programs () are widely used for small-molecule refinement, implying that the target compound’s structure could be resolved similarly to its analogs.

- Conformational Analysis : Thiazole-benzamide derivatives () adopt planar conformations, suggesting the target compound’s benzofuran-thiazole system may also exhibit rigidity, influencing receptor binding.

Q & A

Q. Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | DMF, 80°C, 12 h | 65–75 | |

| 2 | Et₃N, DCM, RT, 6 h | 70–85 |

How is the purity and structural integrity of the compound verified?

Basic Research Focus

Methodological validation includes:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., benzofuran C-O-C at δ 4.2–4.5 ppm, thiazole NH at δ 10.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% with C18 columns (acetonitrile/water gradient) .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 476.1) .

What strategies optimize yield in large-scale synthesis?

Q. Advanced Research Focus

- Catalyst Screening : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt to enhance acylation efficiency .

- Solvent Optimization : Replacing DMF with dimethyl sulfoxide (DMSO) improves solubility of polar intermediates .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., Step 1 from 12 h to 2 h at 100°C) with comparable yields .

How can computational methods guide derivative design for enhanced bioactivity?

Q. Advanced Research Focus

- Quantum Chemical Calculations : Predict binding affinities to biological targets (e.g., kinase enzymes) using density functional theory (DFT) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., benzofuran-thiazole interactions with ATP-binding pockets) .

- SAR Analysis : Compare analogs (e.g., ethoxy vs. methoxy substituents) to identify critical pharmacophores .

How should researchers resolve contradictions in reported biological activity data?

Q. Advanced Research Focus

- Assay Standardization : Validate anti-inflammatory activity via consistent IC₅₀ measurements (e.g., COX-2 inhibition assays vs. TNF-α ELISA) .

- Metabolic Stability Tests : Compare half-life (t₁/₂) in microsomal assays to rule out false positives from degradation .

- Structural Confirmation : Re-evaluate stereochemistry (e.g., Z/E isomerism) via X-ray crystallography, as misassignment can alter activity .

What analytical techniques identify degradation products under physiological conditions?

Q. Advanced Research Focus

- LC-MS/MS : Track hydrolytic cleavage of the acetamide bond at pH 7.4 (major degradation product: 4-(7-ethoxybenzofuran-2-yl)thiazol-2-amine) .

- Stress Testing : Expose to oxidative (H₂O₂), thermal (40°C), and UV light conditions to simulate stability .

- Circular Dichroism (CD) : Monitor conformational changes in solution affecting bioavailability .

How can reaction pathways be validated mechanistically?

Q. Advanced Research Focus

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace ester hydrolysis intermediates .

- Kinetic Studies : Determine rate constants (k) for acylation steps under varying pH (e.g., pH 5–9) .

- In Situ IR Spectroscopy : Detect transient intermediates (e.g., enolates) during condensation .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.